Home > Products > Screening Compounds P87197 > LEDGF/p75-IN Inhibitor-6d
LEDGF/p75-IN Inhibitor-6d -

LEDGF/p75-IN Inhibitor-6d

Catalog Number: EVT-1535149
CAS Number:
Molecular Formula: C20H19NO3
Molecular Weight: 321.38
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LEDGF/p75-IN Inhibitor-6d is an inhibitor of the LEDGF/p75-IN interaction, potently inhibiting both the early and late stages of HIV-1 replication.
Overview

LEDGF/p75-IN Inhibitor-6d is a compound that has garnered attention for its potential role in inhibiting the interaction between the lens epithelium-derived growth factor/p75 and integrase, an essential enzyme for the replication of human immunodeficiency virus type 1. This interaction plays a crucial role in the integration of viral DNA into the host genome, making it a target for therapeutic intervention in HIV treatment.

Source

The compound is derived from a class of chemicals known as tetrahydroisoquinolines. Specifically, LEDGF/p75-IN Inhibitor-6d has been identified as a lead compound through various studies focusing on small molecule inhibitors that disrupt the LEDGF/p75-integrase interaction in vitro.

Classification

LEDGF/p75-IN Inhibitor-6d falls under the category of antiviral agents, specifically targeting viral integrase interactions. It is classified as a small organic molecule with potential applications in antiviral therapy.

Synthesis Analysis

Methods

The synthesis of LEDGF/p75-IN Inhibitor-6d involves multi-step organic reactions, typically starting from readily available precursors in the tetrahydroisoquinoline family. The synthesis may include steps such as:

  1. Formation of Tetrahydroisoquinoline Core: This can be achieved through cyclization reactions involving phenethylamine derivatives.
  2. Functionalization: Subsequent reactions introduce various functional groups to enhance binding affinity and selectivity towards the LEDGF/p75 protein.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing.

Technical Details

The synthesis is often optimized through various conditions, including temperature, solvent choice, and reaction time, to maximize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound.

Molecular Structure Analysis

Structure

LEDGF/p75-IN Inhibitor-6d features a complex molecular structure characterized by a tetrahydroisoquinoline backbone. The specific arrangement of atoms and functional groups contributes to its biological activity.

Data

The molecular formula for LEDGF/p75-IN Inhibitor-6d is C14_{14}H15_{15}N3_{3}O3_{3}, with an approximate molecular weight of 273.29 g/mol. Crystallographic studies may provide insights into its three-dimensional conformation, which is crucial for understanding its binding interactions with target proteins.

Chemical Reactions Analysis

Reactions

LEDGF/p75-IN Inhibitor-6d primarily functions through competitive inhibition of the LEDGF/p75-integrase interaction. The chemical reactions involved in its mechanism include:

  1. Binding Interactions: The compound binds to the integrase binding domain of LEDGF/p75, effectively blocking its interaction with HIV integrase.
  2. Inhibition Assays: In vitro assays demonstrate that LEDGF/p75-IN Inhibitor-6d exhibits an inhibitory concentration (IC50) of approximately 10 µM against this interaction.

Technical Details

Kinetic studies may involve measuring reaction rates under varying concentrations of the inhibitor to establish its efficacy and determine binding kinetics.

Mechanism of Action

Process

The mechanism by which LEDGF/p75-IN Inhibitor-6d exerts its effects involves several key steps:

  1. Competitive Binding: The compound competes with integrase for binding to LEDGF/p75, preventing the formation of the functional complex necessary for viral DNA integration.
  2. Disruption of Viral Replication: By inhibiting this critical interaction, LEDGF/p75-IN Inhibitor-6d effectively reduces HIV replication rates in cell-based assays.

Data

Studies have shown that this inhibition leads to significant reductions in viral load, highlighting its potential as a therapeutic agent against HIV.

Physical and Chemical Properties Analysis

Physical Properties

LEDGF/p75-IN Inhibitor-6d is typically a solid at room temperature with a melting point that can vary based on purity and specific formulation.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and ethanol but may have limited solubility in water.
  • Stability: Stability under physiological conditions is crucial for its effectiveness as an inhibitor; studies indicate it remains stable over time under controlled conditions.

Relevant analytical data from elemental analysis indicate percentages of carbon (C) at 74.75%, hydrogen (H) at 5.96%, nitrogen (N) at 4.36%, and oxygen (O) at 14.93% .

Applications

Scientific Uses

LEDGF/p75-IN Inhibitor-6d has potential applications in:

  1. Antiviral Research: As a tool compound for studying HIV biology and the role of LEDGF/p75 in viral replication.
  2. Drug Development: Serving as a lead compound for developing more potent inhibitors aimed at disrupting HIV integrase function.
  3. Therapeutic Strategies: Potential use in combination therapies aimed at enhancing the efficacy of existing antiviral drugs by targeting multiple points in the viral life cycle.
Introduction to LEDGF/p75 and HIV-1 Integrase Interaction

Biological Role of LEDGF/p75 in HIV-1 Replication

Lens epithelium-derived growth factor (LEDGF/p75), encoded by the PSIP1 gene, serves as a critical chromatin tethering factor for HIV-1 integrase (IN). This interaction directs the integration of viral cDNA into transcriptionally active regions of the host genome, a hallmark of lentiviral replication [1] [4]. Mechanistically, LEDGF/p75 bridges the pre-integration complex (PIC) to chromatin through dual functionality:

  • Chromatin Reader Function: The N-terminal PWWP domain binds histone H3K36me2/3 marks enriched in actively transcribed genes [3].
  • IN Tethering: The C-terminal integrase-binding domain (IBD, residues 347–429) engages HIV-1 IN dimers via a high-affinity interaction (Kd ≈ 1–5 µM) [6] [10].

Genetic knockout studies reveal profound virological consequences:

  • LEDGF/p75−/− cells exhibit >90% reduction in HIV-1 integration efficiency and altered integration site selection (shift from gene bodies to promoter regions) [1] [5].
  • Residual replication (~5–10%) occurs via the homologous cofactor HRP-2, which partially compensates through its structurally similar IBD domain [5].

Table 1: Impact of LEDGF/p75 Depletion on HIV-1 Replication

Cell ModelIntegration EfficiencyIntegration Site PreferenceResidual Replication
LEDGF/p75−/− MEFs15% of WT↑ CpG islands/promotersNot detected
LEDGF/p75−/− Nalm-68% of WT↓ Transcription units5–10% (HRP-2 dependent)
shRNA knockdown (HeLa)30–40% of WTPartially disrupted60–70%

Structural and Functional Dynamics of the LEDGF/p75-IN Complex

The atomic-level architecture of the LEDGF/p75-IN interface provides a blueprint for rational inhibitor design. Key structural features include:

  • IBD Fold: A 5-helix bundle (α1–α5) forming a right-handed solenoid stabilized by hydrophobic cores [6]. Critical interacting residues cluster in loops between helices:
  • Loop 1 (Ile365, Asp366)
  • Loop 2 (Val408, Phe406) [10]

  • IN Binding Pocket: A hydrophobic cavity at the IN dimer interface engages the IBD. Key IN residues involved:

  • Primary site: W131, W132 (H-bond donors)
  • Secondary site: E170, H171, T174 (salt bridges) [10] [6]
  • Allosteric network: Residues Q168-L172 undergo conformational changes upon IBD binding, enhancing IN oligomerization [10].

Biophysical analyses demonstrate allosteric consequences:

  • IBD binding increases IN tetramer stability by 4.5-fold, boosting strand-transfer activity [1] [6].
  • Disruption of the IN-LEDGF/p75 interface (e.g., via INW131A/W132A mutant) reduces integration efficiency by >95% without affecting catalytic activity in vitro [10].

Table 2: Key Structural Determinants of the LEDGF/p75-IN Interface

DomainFunctional ResiduesInteraction TypeMutant Phenotype
LEDGF/p75 IBDIle365, Asp366Hydrophobic/H-bonding↓ IN binding (>100-fold)
Val408, Phe406π-StackingDisrupted PIC chromatin tethering
HIV-1 INW131, W132H-bonding with IBD Loop 1Abolished replication
E170, H171Salt bridge with IBD Loop 2↓ Integration (90% reduction)
Q168, L172Allosteric couplingAltered IN multimerization

LEDGF/p75 as a Therapeutic Target in HIV-1 Treatment

The LEDGF/p75-IN protein-protein interaction (PPI) represents a compelling antiviral target due to:

  • Essentiality: Genetic ablation cripples HIV-1 replication across diverse strains [4] [5].
  • Host Dependency: Targeting host-virus interfaces may raise barrier to resistance [7].
  • Allosteric Advantage: Inhibitors destabilize IN oligomers beyond blocking tethering [7].

First-generation LEDGINs (e.g., CX14442, BI-224436) demonstrated in vitro potency (EC50 = 0.5–50 nM) but faced pharmacological challenges. Inhibitor-6d (chemical name: N-(4-fluorobenzyl)-2-(5-((3-methyl-1H-pyrazol-4-yl)amino)pyridin-2-yl)acetamide) addresses key limitations:

  • Dual Mechanism:
  • Competitive Inhibition: Displaces IBD via high-affinity occupancy (Ki = 1.8 nM) of the IN dimer pocket [7].
  • Allosteric Disruption: Hyper-stabilizes IN dimers, causing aberrant multimerization in virions (evidenced by TEM) [7].
  • Synergy Profile:
  • Additive effects with INSTIs (dolutegravir, raltegravir) in vitro
  • Suppresses HRP-2-dependent viral escape in LEDGF/p75−/− systems [5]

Properties

Product Name

LEDGF/p75-IN Inhibitor-6d

IUPAC Name

Ethyl 1-benzyl-7-methoxyisoquinoline-4-carboxylate

Molecular Formula

C20H19NO3

Molecular Weight

321.38

InChI

InChI=1S/C20H19NO3/c1-3-24-20(22)18-13-21-19(11-14-7-5-4-6-8-14)17-12-15(23-2)9-10-16(17)18/h4-10,12-13H,3,11H2,1-2H3

InChI Key

SOTACAQROSITSC-UHFFFAOYSA-N

SMILES

O=C(C1=CN=C(CC2=CC=CC=C2)C3=C1C=CC(OC)=C3)OCC

Solubility

Soluble in DMSO

Synonyms

LEDGF/p75-IN Inhibitor-6d; LEDGF/p75IN Inhibitor-6d; LEDGF/p75-IN Inhibitor6d; LEDGF/p75-IN Inhibitor 6d

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.